molecular formula C11H11BF3KO2 B13528615 rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide

rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide

Cat. No.: B13528615
M. Wt: 282.11 g/mol
InChI Key: OINLIMIFAZUILS-DHTOPLTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide is a chemical compound with the following IUPAC namepotassium [(1R,2R)-2-(benzyloxycarbonyl)cyclopropyl]trifluoroborate.

    Structure: It consists of a cyclopropyl ring with a benzyloxycarbonyl (Cbz) group attached to one of the carbon atoms. The trifluoroborate moiety is coordinated to potassium.

    Purpose: This compound is used in various scientific applications due to its unique structural features.

  • Preparation Methods

      Synthetic Routes: The synthesis of rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide involves several steps. One common approach is the reaction of a cyclopropylboronic acid derivative with potassium trifluoroborate in the presence of a base.

      Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., tetrahydrofuran or dimethyl sulfoxide) at room temperature.

      Industrial Production: While industrial-scale production details are proprietary, smaller quantities can be synthesized in research laboratories.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including nucleophilic substitutions, reductions, and cross-coupling reactions.

      Common Reagents and Conditions: Reactions often involve palladium-catalyzed cross-coupling with aryl halides or boronic acids.

      Major Products: The major products depend on the specific reaction conditions but may include substituted cyclopropyl derivatives.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity or as a probe in biological studies.

      Medicine: Research into its pharmacological properties and potential therapeutic applications.

      Industry: Employed in the development of new materials or catalysts.

  • Mechanism of Action

      Targets: The compound’s mechanism of action likely involves interactions with specific enzymes or receptors due to its unique cyclopropyl and trifluoroborate moieties.

      Pathways: Further studies are needed to elucidate the precise pathways affected.

  • Comparison with Similar Compounds

      Uniqueness: Rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide stands out due to its specific combination of functional groups.

      Similar Compounds: Other cyclopropylboronates or trifluoroborate derivatives may share some features but lack the exact combination found in this compound.

    Properties

    Molecular Formula

    C11H11BF3KO2

    Molecular Weight

    282.11 g/mol

    IUPAC Name

    potassium;trifluoro-[(1R,2R)-2-phenylmethoxycarbonylcyclopropyl]boranuide

    InChI

    InChI=1S/C11H11BF3O2.K/c13-12(14,15)10-6-9(10)11(16)17-7-8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;/q-1;+1/t9-,10-;/m1./s1

    InChI Key

    OINLIMIFAZUILS-DHTOPLTISA-N

    Isomeric SMILES

    [B-]([C@@H]1C[C@H]1C(=O)OCC2=CC=CC=C2)(F)(F)F.[K+]

    Canonical SMILES

    [B-](C1CC1C(=O)OCC2=CC=CC=C2)(F)(F)F.[K+]

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.